N-Butyl-N-(5-phenylfuran-2-YL)heptanamide

Physicochemical profiling Drug-likeness Permeability

N-Butyl-N-(5-phenylfuran-2-YL)heptanamide (CAS 62187-64-8) is a synthetic organic amide featuring a heptanamide backbone, an N-butyl substituent, and a 5-phenylfuran-2-yl moiety. Its molecular formula is C₂₁H₂₉NO₂, with a molecular weight of 327.46 g/mol, zero hydrogen bond donors, and ten rotatable bonds.

Molecular Formula C21H29NO2
Molecular Weight 327.5 g/mol
CAS No. 62187-64-8
Cat. No. B12907047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(5-phenylfuran-2-YL)heptanamide
CAS62187-64-8
Molecular FormulaC21H29NO2
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)N(CCCC)C1=CC=C(O1)C2=CC=CC=C2
InChIInChI=1S/C21H29NO2/c1-3-5-7-11-14-20(23)22(17-6-4-2)21-16-15-19(24-21)18-12-9-8-10-13-18/h8-10,12-13,15-16H,3-7,11,14,17H2,1-2H3
InChIKeyJFLFTXBRZFCCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-N-(5-phenylfuran-2-YL)heptanamide (CAS 62187-64-8) | Structural Identity & Physicochemical Baseline for Procurement Decision-Making


N-Butyl-N-(5-phenylfuran-2-YL)heptanamide (CAS 62187-64-8) is a synthetic organic amide featuring a heptanamide backbone, an N-butyl substituent, and a 5-phenylfuran-2-yl moiety . Its molecular formula is C₂₁H₂₉NO₂, with a molecular weight of 327.46 g/mol, zero hydrogen bond donors, and ten rotatable bonds . These topological features distinguish it from simpler furan-amides lacking the 5-phenyl substitution, which confers enhanced π-stacking potential and lipophilic character relevant to molecular recognition . The compound is commercially available exclusively for research use, primarily within screening libraries .

Use Context Research-use-only screening library compound for hit identification
Scaffold Features 5-phenylfuran-2-yl amide core; high lipophilicity and conformational flexibility

Why N-Butyl-N-(5-phenylfuran-2-YL)heptanamide Cannot Be Simply Interchanged with In-Class Analogs


Within the 5-phenylfuran-amide subclass, nominally similar compounds exhibit critical structural divergence that precludes generic substitution. The N-allyl analog (CAS 62187-65-9) possesses a reactive vinyl group prone to oxidation and metabolic addition, whereas the saturated N-butyl chain of the target compound eliminates this liability while increasing lipophilicity (estimated ΔlogP ≈ +0.6) . The furan-3-yl regioisomer (CAS 62188-06-1) lacks the 5-phenyl substituent entirely, removing aromatic π-stacking capability; its molecular weight is ~76 Da lower (251.37 vs. 327.46 g/mol), altering membrane permeability and target engagement profiles . The cyclopentane carboxamide analog (CAS 62187-62-6) replaces the flexible heptanamide chain with a constrained cyclic acyl group, restricting conformational sampling and potentially shifting binding mode preferences . These differences—N-substitution, aromatic substitution patterns, and acyl chain flexibility—are non-trivial determinants of target affinity and selectivity, as established by structure-activity relationship (SAR) studies on 5-phenylfuran-based enzyme inhibitors [1].

N-Allyl analog (CAS 62187-65-9)
Reactive allyl group may shift metabolic stability and oxidation profile
Furan-3-yl regioisomer (CAS 62188-06-1)
Absence of 5-phenyl ring may alter π-stacking, permeability, and target engagement
Cyclopentane carboxamide analog (CAS 62187-62-6)
Constrained acyl chain may shift conformational sampling and binding mode

Quantitative Differentiation Evidence for N-Butyl-N-(5-phenylfuran-2-YL)heptanamide Versus Closest Analogs


Molecular Weight & Calculated logP Differentiation from the Furan-3-yl Regioisomer

The target compound (MW 327.46 g/mol; C₂₁H₂₉NO₂) has a molecular weight ~76 Da higher than the 5-des-phenyl furan-3-yl regioisomer (MW 251.37 g/mol; C₁₅H₂₅NO₂) . The additional phenyl ring and extended carbon chain increase calculated logP by an estimated 1.5–2.0 log units, based on the atom-based fragment contribution method, predicting significantly different membrane partitioning behavior . In the context of the Lipinski Rule of Five, the target compound (AlogP >3.5) is positioned closer to the upper boundary of oral drug-likeness, whereas the simpler analog (AlogP ~2.0) resides in a more hydrophilic space, with implications for CNS penetration and metabolic clearance pathways.

Physicochemical Profile
Cross-study comparable
ΔMW +76 Da
ΔAlogP ≈ +2.0 to +3.0
Supports partitioning and target-engagement differentiation
Calculated values; no experimental logP
Physicochemical profiling Drug-likeness Permeability

Rotatable Bond Count and Conformational Flexibility Relative to Cyclopentane Carboxamide Analog

The target compound possesses 10 rotatable bonds, significantly more than the cyclopentane carboxamide analog (CAS 62187-62-6), which has approximately 6 rotatable bonds due to the cyclic constraint of the cyclopentane ring . This increased conformational flexibility allows the heptanamide chain of the target compound to sample a larger conformational space, potentially enabling induced-fit binding modes that are inaccessible to the constrained analog. In NQO2 inhibitor SAR studies on furan-amidine series, the introduction of conformational flexibility via extended alkyl linkers resulted in up to 5-fold shifts in IC₅₀ values [1], underscoring the functional impact of this parameter.

Conformational Flexibility
Cross-study comparable
10 vs. ~6 rotatable bonds
May influence binding mode adaptability
Inferred from SMILES; binding entropy context-dependent
Conformational analysis Ligand efficiency SAR

Hydrogen Bond Donor/Acceptor Signature Absent in N-Allyl Analog, Impacting Solubility and Metabolic Stability

Both the target compound and the N-allyl analog (CAS 62187-65-9) share a common 5-phenylfuran-2-yl core and heptanamide backbone, but the target compound's saturated N-butyl group eliminates the allylic sp² carbon, which is a potential site for cytochrome P450-mediated oxidation and glutathione conjugation . The target compound has zero hydrogen bond donors and two hydrogen bond acceptors, identical to the N-allyl analog . However, the absence of the allylic double bond in the target compound reduces the potential for metabolic bioactivation relative to the allyl analog [1]. No direct comparative metabolic stability data exist in the public domain for this pair; this is a class-level inference based on established medicinal chemistry principles of allylamine reactivity.

Metabolic Stability Context
Class-level inference
No allylic oxidation site
Reported class-level metabolic stability inference
No direct assay data; review in hepatocyte assay
ADME Metabolic stability Hydrogen bonding

5-Phenylfuran-2-yl Amide Core Privileged for Neuroprotective and Antiepileptic Activity, Not Shared by Furan-3-yl or Non-Phenyl Analogs

Patent literature explicitly claims that 5-phenyl-2-furan esters, amides, and ketones—a structural class that encompasses the target compound—possess neuroprotective activity and are useful for preventing neuronal death or degeneration [1][2]. A separate patent family claims 5-phenyl-2-furan esters and amides as antiepileptic agents, with the assertion that these compounds are potentially less toxic and/or have greater efficacy than clinically used antiepileptic agents [3]. The target compound, bearing both the 5-phenylfuran-2-yl and amide functionalities, falls directly within the Markush structures of these patent families. Analogs lacking the 5-phenyl substitution (e.g., furan-3-yl regioisomer) or the amide linkage (e.g., esters, ketones) are excluded from the scope of these claims. No quantitative in vivo efficacy data for the target compound itself are publicly available; this is a patent-based class-level inference.

Patent Landscape
Class-level inference
Covered by neuroprotective/antiepileptic patent class
Reported patent class for CNS research; no efficacy data
Patent claims only; in vivo validation needed
Neuroprotection Antiepileptic CNS drug discovery

Structural Alert Profile: Absence of Nitro or Aniline Moieties Differentiates from Legacy Furan-Amide Antimicrobial Leads

In a recent study of N-(R1-phenyl)-5-(R-phenyl)-2-furamides, certain analogs (e.g., compounds 6d–f and 6i) demonstrated high antimicrobial activity against C. neoformans (ATCC 208821) and cytotoxicity against PC-3 prostate cancer and SR leukemia cell lines, with growth percentages (GP) of 34.42 and 59.81, respectively [1]. However, these active analogs contain electron-withdrawing substituents (e.g., nitro groups) on the phenyl rings—substituents that are well-established structural alerts for mutagenicity and genotoxicity [2]. The target compound carries an unsubstituted 5-phenylfuran-2-yl moiety, lacking nitro, amino, or halogen substituents, thereby avoiding the genotoxic liability associated with the more potent antimicrobial leads while retaining the core scaffold for potential optimization. This comparison is cross-study and based on structural alert analysis rather than direct Ames test data.

Structural Alert Profile
Cross-study comparable
Zero alerts vs. nitro-substituted analogs
May support hit expansion with reduced alert burden
Structural analysis only; Ames test recommended
Toxicology Structural alerts Lead optimization

Optimal Research & Industrial Application Scenarios for N-Butyl-N-(5-phenylfuran-2-YL)heptanamide Based on Differentiated Evidence


CNS Drug Discovery Hit Expansion Leveraging Neuroprotective/Antiepileptic IP Space

Procure this compound as a screening hit or lead-like starting point for CNS indications, particularly neuroprotection and epilepsy. The 5-phenylfuran-2-yl amide scaffold is explicitly protected in US5118708A and EP0404231A1, providing patent landscape positioning that the furan-3-yl regioisomer cannot offer [1][2]. The high predicted logP (4.0–5.0) and 10 rotatable bonds favor blood-brain barrier penetration and conformational adaptation to CNS targets .

Kinase or Oxidoreductase Inhibitor Profiling with Clean Structural Alert Profile

The compound is suitable for inclusion in kinase or oxidoreductase (e.g., NQO2) inhibitor screening panels. Furan-amidine SAR studies demonstrate that 5-phenylfuran-containing scaffolds engage NQO2 with significant potency, and the unsubstituted phenyl ring of the target compound avoids the mutagenicity risks of nitro-substituted analogs [3][4]. This clean profile reduces the likelihood of false-positive hits from redox-cycling or DNA-reactive mechanisms.

Metabolic Stability Comparison Studies Against Allylic Amide Analogs

Deploy this compound in head-to-head microsomal or hepatocyte stability assays against the N-allyl analog (CAS 62187-65-9). The saturated N-butyl group eliminates the allylic oxidation site, and comparative intrinsic clearance (CLint) data would confirm the class-level inference of superior metabolic stability, directly informing lead optimization strategies [5].

Conformational SAR Probe for Flexible vs. Constrained Acyl Chain Binding Modes

Use this compound as a flexible-chain probe alongside the cyclopentane carboxamide analog (CAS 62187-62-6) in target engagement or biophysical assays (SPR, ITC, X-ray crystallography). The difference of 4 rotatable bonds enables systematic evaluation of conformational entropy-enthalpy compensation in ligand binding, providing mechanistic insights for fragment-to-lead optimization .

Application
Selection Property
Validation Focus
CNS disease-model research
5-Phenylfuran-2-yl amide patent class
Brain penetration and target binding assay context
Kinase/oxidoreductase inhibitor screening
Unsubstituted phenyl ring; low structural alert burden
NQO2 or kinase panel assay context
Metabolic stability profiling
Saturated N-butyl chain; no allylic oxidation site
Hepatocyte intrinsic clearance review
Conformational SAR studies
Flexible heptanamide chain for binding mode assessment
Thermodynamic and structural biology profiling
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